

Technical Guide: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

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Compound of Interest

Compound Name: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Cat. No.: B138639

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InChIKey: ZJMPECSQUMNGPA-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione**, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological context of this compound.

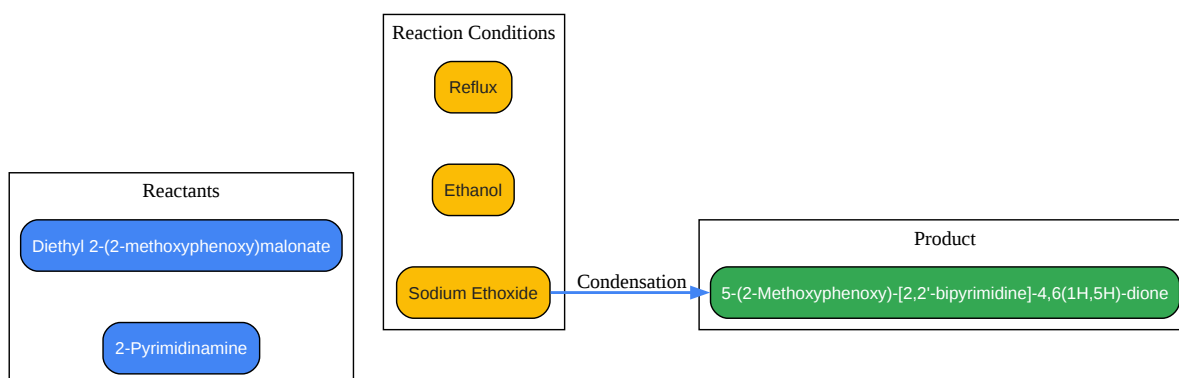
Chemical and Physical Properties

A summary of the key chemical and physical properties for **5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ N ₄ O ₄	[1][2]
Molecular Weight	312.28 g/mol	[1][2]
CAS Number	150728-12-4	[1][2]
Appearance	White to off-white powder	
Solubility	Soluble in DMSO	
InChIKey	ZJMPECSQUMNGPA-UHFFFAOYSA-N	[1][2]

Synthesis

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is synthesized via a condensation reaction. A general synthetic workflow is depicted below.



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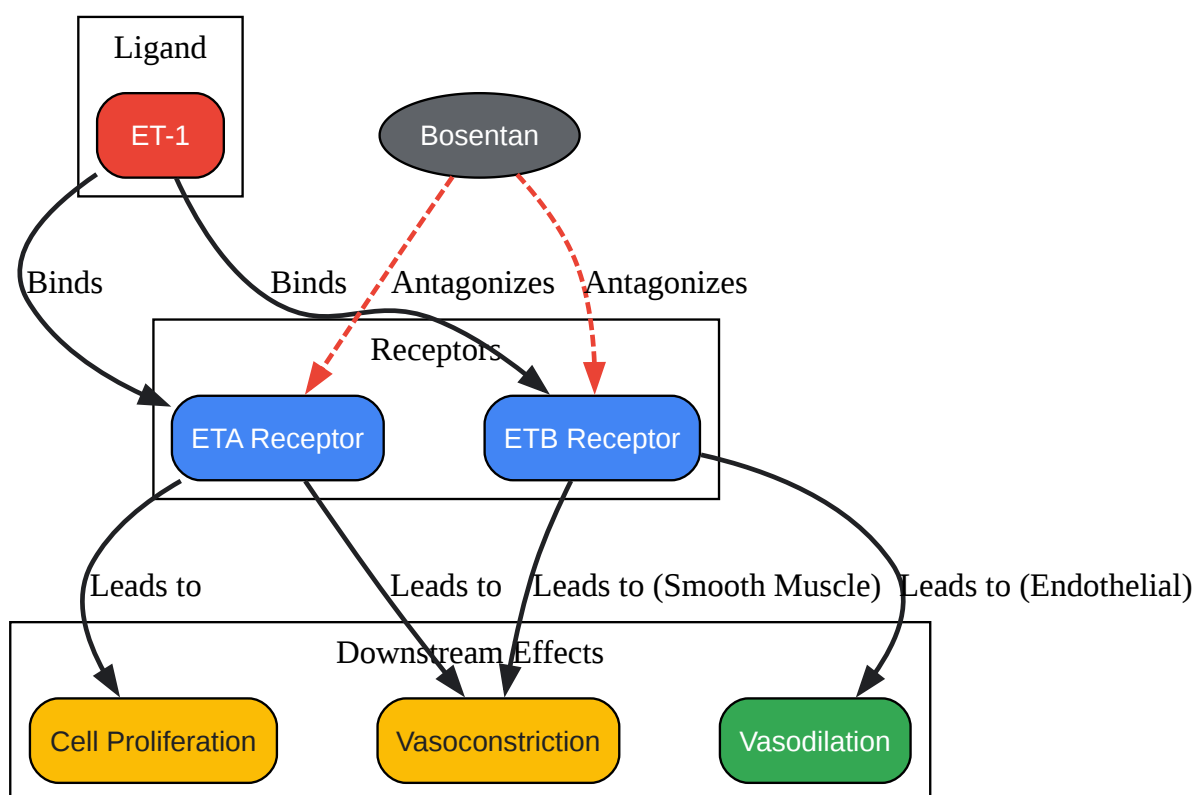
Caption: General synthetic workflow for the preparation of the target compound.

Biological Context: Intermediate for Bosentan, an Endothelin Receptor Antagonist

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is a crucial building block for the synthesis of Bosentan, a potent dual antagonist of endothelin (ET) receptors ETA and ETB. Bosentan is utilized in the management of pulmonary arterial hypertension (PAH). The biological activity of Bosentan provides the relevant context for understanding the significance of its synthetic intermediates.

Endothelin Signaling Pathway

The endothelin system plays a critical role in vasoconstriction and cell proliferation. The pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to their cognate G-protein coupled receptors, ETA and ETB.



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Caption: Simplified endothelin signaling pathway and the action of Bosentan.

Biological Activity of Bosentan

Bosentan competitively inhibits the binding of endothelin-1 to both ETA and ETB receptors, with a slightly higher affinity for the ETA receptor. This dual antagonism leads to vasodilation and antiproliferative effects, which are beneficial in the treatment of PAH. The binding affinities of Bosentan are summarized in Table 2.

Receptor Subtype	Binding Affinity (Ki)	Reference
ETA	4.7 - 27 nM	[3]
ETB	95 - 770 nM	[3]

Experimental Protocols

While specific experimental data for **5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione** is not publicly available, researchers evaluating novel endothelin receptor antagonists derived from this intermediate would typically perform the following assays.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for ETA and ETB receptors.

Methodology:

- **Membrane Preparation:** Prepare cell membrane fractions from cell lines overexpressing either human ETA or ETB receptors.
- **Radioligand:** Use a radiolabeled endothelin peptide, such as [¹²⁵I]-ET-1, as the competitive ligand.
- **Assay:** Incubate the receptor-containing membranes with the radioligand in the presence of increasing concentrations of the test compound.
- **Separation:** Separate the bound and free radioligand using filtration through a glass fiber filter.

- **Detection:** Quantify the amount of bound radioactivity using a gamma counter.
- **Data Analysis:** Calculate the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently determine the K_i (inhibition constant) using the Cheng-Prusoff equation.

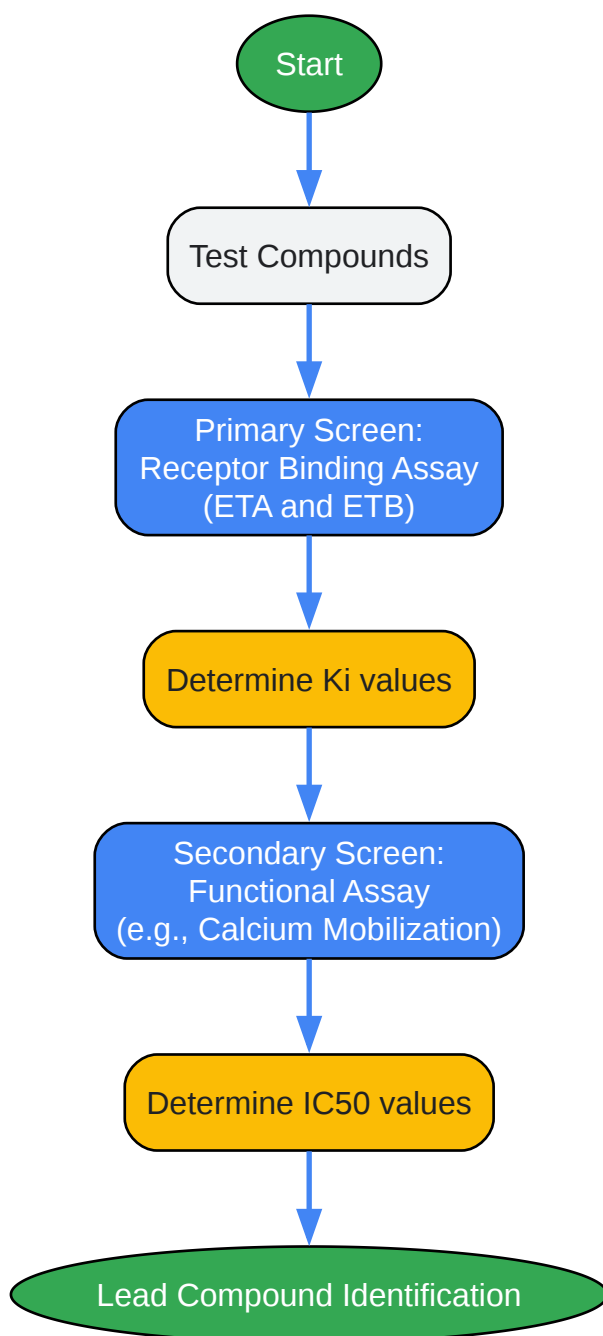
Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.

Methodology:

- **Cell Culture:** Culture cells expressing either ETA or ETB receptors.
- **Calcium Indicator Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- **Compound Incubation:** Pre-incubate the cells with various concentrations of the test compound.
- **ET-1 Stimulation:** Stimulate the cells with a fixed concentration of ET-1.
- **Measurement:** Measure the change in intracellular calcium concentration using a fluorescence plate reader or a fluorometer.
- **Data Analysis:** Determine the IC_{50} value for the inhibition of the ET-1-induced calcium response.

The following diagram illustrates the general workflow for screening potential endothelin receptor antagonists.



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Caption: A typical screening workflow for identifying endothelin receptor antagonists.

Conclusion

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is a valuable chemical intermediate. Its significance is derived from its role in the synthesis of Bosentan, a clinically

important dual endothelin receptor antagonist. While direct biological data on this intermediate is scarce, the understanding of the endothelin signaling pathway and the mechanism of action of Bosentan provides a robust framework for the design and evaluation of new therapeutic agents in this class. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to characterize novel compounds targeting the endothelin system.

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